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Compound of Interest

Cis-4-Phenylthio-L-proline
Compound Name:
hydrochloride

Cat. No.: B589854

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
Cis-4-Phenylthio-L-proline hydrochloride, a key intermediate in the synthesis of various
pharmaceutical compounds. Due to the limited availability of published raw spectroscopic data
for this specific molecule, this document presents an analysis based on established principles
of spectroscopy and data from structurally related compounds. The information herein is
intended to serve as a valuable resource for the identification, characterization, and quality
control of Cis-4-Phenylthio-L-proline hydrochloride in a research and development setting.

Chemical Structure and Properties

o |[UPAC Name: (2S,4S)-4-(phenylthio)pyrrolidine-2-carboxylic acid hydrochloride
e CAS Number: 105107-84-4

e Molecular Formula: C11H14CINO2S

e Molecular Weight: 259.75 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Cis-4-Phenylthio-L-
proline hydrochloride based on its chemical structure and known spectral data for similar
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proline derivatives and phenylthio compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: D20)

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~7.30 - 7.50 m 5H Phenyl-H
~4.20 - 4.30 t 1H Proline a-H
~3.90 - 4.00 m 1H Proline 6-H
~3.40 - 3.50 m 2H Proline y-H
~2.20-2.40 m 2H Proline 3-H

Table 2: Predicted 3C NMR Spectroscopic Data (Solvent: D20)

Chemical Shift (6) ppm Assignment

~175 Carbonyl C (COOH)
~135 Phenyl C (quaternary)
~130 Phenyl C (para)

~129 Phenyl C (ortho/meta)
~60 Proline a-C

~55 Proline 5-C

~45 Proline y-C

~35 Proline B-C

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3400 - 2500 Broad O-H stretch (carboxylic acid)
3000 - 2800 Medium C-H stretch (aliphatic)

~3050 Weak C-H stretch (aromatic)
~1730 Strong C=0 stretch (carboxylic acid)
~1600, ~1480 Medium-Weak C=C stretch (aromatic ring)
~1440 Medium S-Phenyl stretch

C-H out-of-plane bend
~740, ~690 Strong )
(monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray lonization - Positive Mode)

m/z (amu) lon Identity
224.07 [M+H]* (protonated molecule)
246.05 [M+Na]* (sodium adduct)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Cis-4-Phenylthio-L-proline
hydrochloride in 0.6 mL of deuterium oxide (D20).

e Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm
broadband probe.

e 'H NMR Acquisition:
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o Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
o Number of Scans: 16 to 64, depending on sample concentration.
o Relaxation Delay: 2 seconds.

o Acquisition Time: ~3 seconds.

o Spectral Width: 0 to 12 ppm.

o Temperature: 298 K.

e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30).
o Number of Scans: 1024 to 4096, due to the low natural abundance of $3C.
o Relaxation Delay: 2 seconds.
o Acquisition Time: ~1.5 seconds.
o Spectral Width: 0 to 200 ppm.
o Temperature: 298 K.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with
an exponential window function. Phase and baseline correct the resulting spectrum.
Reference the *H spectrum to the residual HDO signal (& 4.79 ppm) and the 3C spectrum
accordingly.

IR Spectroscopy

e Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample
with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a
transparent pellet using a hydraulic press.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:

o

Spectral Range: 4000 to 400 cm—1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16 to 32.

[¢]

[e]

Background: Collect a background spectrum of a pure KBr pellet.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (~10 pg/mL) in a mixture of
methanol and water (1:1 v/v) with 0.1% formic acid.

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,
such as a quadrupole or time-of-flight (TOF) analyzer.

o Data Acquisition (Positive lon Mode):

o

lonization Mode: Electrospray lonization (ESI).

o Polarity: Positive.

o Capillary Voltage: 3.5 - 4.5 kV.

o Cone Voltage: 20 - 40 V.

o Source Temperature: 100 - 150 °C.

o Desolvation Temperature: 250 - 350 °C.

o Mass Range: m/z 50 - 500.

o Data Processing: The mass spectrum is typically displayed as a plot of relative intensity
versus mass-to-charge ratio (m/z).
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Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for
the spectroscopic analysis of Cis-4-Phenylthio-L-proline hydrochloride.

Spectroscopic Analysis
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 To cite this document: BenchChem. [Spectroscopic Profile of Cis-4-Phenylthio-L-proline
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b589854+#cis-4-phenylthio-l-proline-hydrochloride-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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